4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide

Description

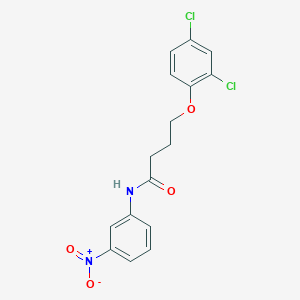

4-(2,4-Dichlorophenoxy)-N-(3-nitrophenyl)butanamide is a synthetic amide derivative characterized by a phenoxy backbone substituted with two chlorine atoms at positions 2 and 4, and a nitro group at the meta position of the phenyl ring attached to the amide nitrogen. This compound belongs to a class of phenoxyacetamide derivatives, which are frequently studied for their herbicidal, antimicrobial, and pharmaceutical activities due to their structural versatility .

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O4/c17-11-6-7-15(14(18)9-11)24-8-2-5-16(21)19-12-3-1-4-13(10-12)20(22)23/h1,3-4,6-7,9-10H,2,5,8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJMMLNAZPQTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide typically involves the following steps:

Preparation of 2,4-dichlorophenol: This can be synthesized by chlorination of phenol using chlorine gas in the presence of a catalyst.

Formation of 2,4-dichlorophenoxybutanoic acid: The 2,4-dichlorophenol is reacted with butanoic acid in the presence of a base such as sodium hydroxide to form 2,4-dichlorophenoxybutanoic acid.

Amidation Reaction: The 2,4-dichlorophenoxybutanoic acid is then reacted with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(2,4-Dichlorophenoxy)-N-(3-nitrophenyl)butanamide has potential as a lead compound in drug development. Its unique chemical structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against Mycobacterium tuberculosis, suggesting that modifications to the butanamide structure could yield new antitubercular agents .

Agricultural Applications

The compound may serve as an agrochemical, particularly in herbicide formulations due to its phenoxy group, which is known for herbicidal activity.

Research Findings:

Studies have shown that phenoxy herbicides can effectively control broadleaf weeds while sparing grasses. The dichlorophenoxy moiety in this compound suggests potential efficacy in selective weed management .

Environmental Science

The environmental applications of this compound include its use in the treatment of contaminated water sources. Its ability to interact with various pollutants makes it a candidate for remediation processes.

Mechanism of Action:

The compound's interaction with pollutants can be attributed to its chemical structure, which allows it to bind with organic contaminants through non-covalent interactions .

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide involves the inhibition of specific enzymes in plants, leading to disruption of essential metabolic pathways. The compound targets the auxin receptors, mimicking the action of natural plant hormones and causing uncontrolled growth, ultimately leading to plant death.

Comparison with Similar Compounds

Structural and Functional Analysis

Backbone Modifications: The target compound shares the 2,4-dichlorophenoxy group with most analogues, a feature critical for herbicidal activity in compounds like 2,4-DB . Replacing the carboxylic acid in 2,4-DB with an amide group (as in the target compound) may reduce phytotoxicity while retaining bioactivity . The nitro group at the 3-position of the phenyl ring distinguishes the target compound.

The nitro group in the target compound may further complicate synthesis due to steric hindrance or reactivity issues .

Biological Implications: The presence of a benzodioxin ring in or methylenedioxybenzyl group in introduces additional planar structures, which could improve binding to enzyme active sites. In contrast, the target compound’s simpler phenyl ring may prioritize metabolic stability .

Key Research Findings

- Herbicidal Activity: Phenoxyacetamide derivatives like 2,4-DB are established herbicides, but amide derivatives (e.g., the target compound) are less studied. Structural modifications may redirect activity toward antimicrobial or pharmaceutical applications .

- Antimicrobial Potential: Compound demonstrated inhibitory activity against Pseudomonas, suggesting that the 2,4-dichlorophenoxy backbone is a viable pharmacophore. The nitro group in the target compound could enhance this activity via redox interactions .

- Solubility and Bioavailability: Amino () and cyanomethyl () groups improve solubility, whereas nitro and acetyl groups () may reduce it, affecting bioavailability .

Biological Activity

The compound 4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide is a member of the butanamide family, notable for its potential biological activities. This compound has garnered interest in various fields including medicinal chemistry, toxicology, and agricultural sciences due to its structural characteristics and the presence of functional groups that may interact with biological systems.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Dichlorophenoxy Group : This moiety is known for its herbicidal properties and may influence the compound's interaction with biological targets.

- Nitrophenyl Group : The presence of a nitro group can enhance the compound's reactivity and potential biological activity.

- Amide Linkage : This functional group is significant in biological systems for its role in protein structure and function.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation and cellular growth.

- Gene Expression Regulation : The compound may alter gene expression profiles associated with various physiological responses.

In Vitro Studies

Recent studies have highlighted the compound's potential anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in cell cultures .

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytokine Inhibition | Reduced IL-1β, IL-6 production | |

| Enzyme Activity | Potential inhibition of metabolic enzymes | |

| Cell Proliferation | Modulation of growth factor signaling |

In Vivo Studies

In vivo studies are crucial for understanding the broader implications of this compound. Research indicates that similar compounds can significantly reduce inflammation markers without hepatotoxicity in animal models . These findings suggest that this compound may possess therapeutic potential for inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study evaluating the effects of a related compound on LPS-induced inflammation in mice demonstrated significant reductions in serum cytokines (IL-1β, TNF-α) when treated with the compound at specific doses . This reinforces the hypothesis that this class of compounds may exert beneficial effects in inflammatory conditions.

Toxicological Profile

While investigating the biological activity, it is essential to consider the toxicological aspects. The dichlorophenoxy group is associated with toxicity issues; thus, understanding the safety profile of this compound is critical. Reports indicate that exposure to similar compounds can lead to a range of symptoms from mild irritation to severe systemic toxicity .

Table 2: Toxicological Data Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.